
3'-叠氮-2',3'-二脱氧鸟苷
描述
“3’-Azido-2’,3’-dideoxyguanosine” is a synthetic nucleoside analogue of the naturally occurring guanine nucleoside, which is an essential component of DNA. It is a potent antiviral medication used in the treatment of HIV/AIDS . It inhibits reverse transcriptase and prevents the replication of the virus by terminating DNA chain elongation . Its unique structure allows it to selectively target viral DNA synthesis while minimizing toxicity to healthy human cells .
Physical And Chemical Properties Analysis
The molecular formula of “3’-Azido-2’,3’-dideoxyguanosine” is C10H15N8O12P3 . The exact mass is 516.01 g/mol . Unfortunately, other physical and chemical properties were not found in the search results.
科学研究应用
抑制病毒复制
3'-叠氮-2',3'-二脱氧鸟苷 (AzddGuo) 已被确定为一种有效且选择性的体外人类免疫缺陷病毒 (HIV) 抑制剂。它有效抑制 HIV 诱导的细胞病变作用和病毒抗原表达(Baba 等人,1987)。此外,它已被证明可以抑制肝细胞癌细胞中的乙型肝炎病毒 (HBV) 复制,显着降低病毒复制而不损害细胞生长(青木清等人,1991)。
耐药分子机制
对 AzddGuo 的研究有助于了解 HIV 中耐药的分子机制。研究了 3'-叠氮-ddG 影响的 HIV-1 逆转录酶中的特定突变,以了解耐药性如何发展并探索其作用途径(Meteer 等人,2014)。
端粒酶抑制
已探索 AzddGuo 衍生物在抑制端粒酶活性中的作用。一项研究发现,3'-叠氮-2',3'-二脱氧鸟苷 5'-三磷酸 (AzddGTP) 对端粒酶表现出有效的抑制活性,而对 DNA 聚合酶 α 和 δ 没有显着影响,表明其选择性抑制特性(刘晓红等人,2007)。
细菌 SOS 应答诱导
AzddGuo 与其他核苷一起被评估了诱导大肠杆菌中 SOS 应答的能力,SOS 应答是与 DNA 修复和细胞周期调控相关的细胞过程。此类研究有助于了解这些化合物的更广泛的生物学效应(Mamber 等人,1990)。
合成和结构分析
对 AzddGuo 衍生物的合成进行了改进,提供了更有效和可重复的方法,这对于研究和治疗应用至关重要(Timoshchuk 等人,2004)。使用量子力学方法对 AzddGuo 类似物的构象偏好进行的研究也有助于了解分子结构及其对生物活性的影响(Saran 和 Ojha,1996)。
作用机制
The mechanism of action of “3’-Azido-2’,3’-dideoxyguanosine” involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV . By terminating DNA chain elongation, it prevents the replication of the virus . It is also known to cause telomere shortening in human HL60 cells .
未来方向
Long-term treatment with “3’-Azido-2’,3’-dideoxyguanosine” has been found to cause significant telomere shortening during early passages in human HL60 cells . This suggests potential future directions for research into the effects of this compound on telomere length and its implications for cellular aging and cancer.
属性
IUPAC Name |
2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETOJIJPBJGZFJ-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66323-46-4 | |
| Record name | 3'-Azido-2',3'-dideoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3'-Azido-2',3'-dideoxyguanosine (3’-azido-ddG) is a nucleoside analog that exerts its primary effect by inhibiting the enzyme reverse transcriptase (RT) [, ]. This enzyme is crucial for the replication of retroviruses, such as HIV-1, and for the activity of telomerase, an enzyme involved in maintaining the length of telomeres (protective caps at the ends of chromosomes) [, , , ].
ANone: Unfortunately, the provided research excerpts do not contain specific details regarding the molecular formula, weight, or spectroscopic data for 3'-Azido-2',3'-dideoxyguanosine. For this information, it is recommended to refer to chemical databases like PubChem or ChemSpider.
ANone: The provided research excerpts mainly focus on the biological activity and mechanisms of 3'-Azido-2',3'-dideoxyguanosine. Information about its material compatibility and stability under various conditions is not presented in these excerpts.
A: 3'-Azido-2',3'-dideoxyguanosine itself does not possess catalytic properties. It acts as an inhibitor of enzymes, primarily reverse transcriptase, and does not catalyze any chemical reactions [, ].
A: Yes, computational modeling has been used to study the interaction of 3’-azido-ddG analogs with HIV-1 reverse transcriptase. These studies revealed unique hydrogen-bonding interactions between the nucleotide analogs and the template thymine base in the active site of RT, providing insights into their structure-activity relationships [].
A: Research suggests that modifications to the base of 3’-azido-ddG can significantly influence its activity, potency, and selectivity against HIV-1 RT [, ]. For example, 6-modified-3’-azido-ddG analogs, while still acting as adenosine mimetics, show varying potencies against wild-type RT depending on the specific modification []. Furthermore, the structure-activity relationships for incorporation and ATP-mediated excision by RT have been found to be different, suggesting that modifications can be designed to favor incorporation over excision []. The base component of 3’-azido-2′,3′-dideoxynucleosides also appears to influence the resistance mutations selected in HIV-1 RT, further highlighting the importance of SAR in this class of compounds [].
A: While the provided research excerpts do not delve into the specifics of 3’-azido-ddG formulation strategies, it is mentioned that its 5’-monophosphate prodrug, RS-788, displays potent activity against multi-NRTI-resistant HIV-1 and exhibits a unique cellular metabolism, suggesting that prodrug strategies can be used to potentially enhance its properties [].
ANone: The provided research excerpts do not specifically address SHE regulations. As a research chemical, it is crucial to handle 3'-Azido-2',3'-dideoxyguanosine following appropriate safety guidelines and regulations. Always consult the latest safety data sheets and relevant regulatory bodies for up-to-date information.
A: Research indicates that 3'-azido-ddG is efficiently phosphorylated to its active triphosphate form, 3'-azido-ddGTP, in human lymphocytes, achieving an intracellular half-life of 9 hours for the triphosphate [].
A: In vitro studies demonstrate potent antiviral activity for 3’-azido-ddG against HIV-1 in primary human lymphocytes and various cell lines, with IC50s ranging from 0.19 to 2.1 μM []. Furthermore, it maintains activity against HIV-1 strains containing common NRTI resistance mutations, such as K65R, L74V, or M184V, and against those with multiple thymidine analog mutations, highlighting its potential to overcome existing resistance challenges [].
A: While 3’-azido-ddG demonstrates activity against several NRTI-resistant HIV-1 strains, the emergence of resistance is still a concern. Studies have shown that HIV-1 can develop resistance to 3’-azido-ddG, with specific mutations in the RT enzyme, particularly L74V and L214F, being selected [, ]. The L74V mutation appears to enhance discrimination between the natural dGTP and 3’-azido-ddGTP by RT, while also hindering the excision of incorporated 3’-azido-ddG monophosphate []. Intriguingly, the development of resistance to 3’-azido-ddA, another 3’-azido-2′,3′-dideoxynucleoside, proved challenging in in vitro selection experiments, suggesting a potential advantage in terms of resistance development [].
A: While the provided research excerpts do not focus extensively on toxicity, one study indicates that 3'-azido-ddG lacks cytotoxic effects in primary lymphocytes, epithelial cells, and T-cell lines []. Additionally, it did not affect mitochondrial DNA content in HepG2 cells, suggesting a favorable safety profile in these contexts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)
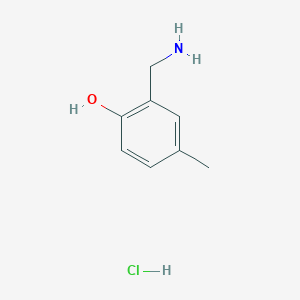
methyl-lambda6-sulfanone](/img/structure/B1384073.png)
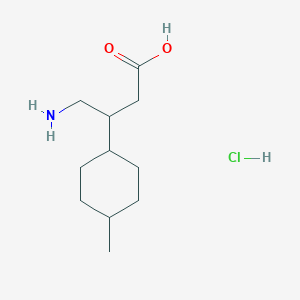
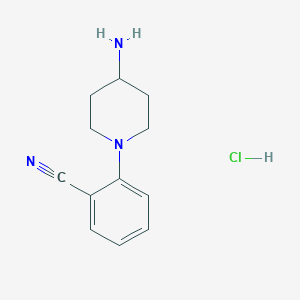
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
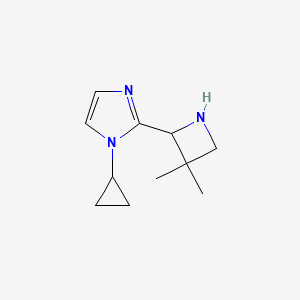

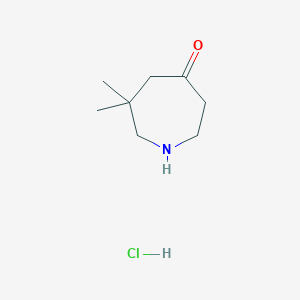

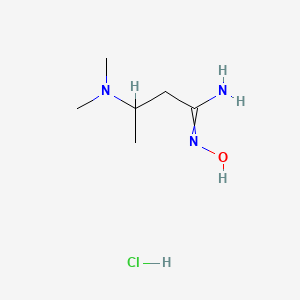
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)